molecular formula C12H16BF2NO3 B597774 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1333222-12-0

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B597774
CAS RN: 1333222-12-0
M. Wt: 271.071
InChI Key: IUBRIOQSSWUJOP-UHFFFAOYSA-N
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Description

“2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C12H16BF2NO3 . It is an organic intermediate with borate groups .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, which shares a similar structure, can be synthesized through nucleophilic and amidation reactions .


Molecular Structure Analysis

The structure of similar compounds has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” include a molecular weight of 271.07 . It is a solid or liquid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

  • In a study by Sopková-de Oliveira Santos et al. (2003), the structural properties of a related pyridin-2-ylboron derivative were analyzed, highlighting differences in the orientation and bond angles in similar compounds. These structural variances have implications for the chemical reactivity and stability of these compounds (Sopková-de Oliveira Santos, Bouillon, Lancelot, & Rault, 2003).

  • Huang et al. (2021) synthesized and characterized boric acid ester intermediates with benzene rings, using similar compounds. This research involved spectroscopic confirmation and crystallographic analyses, offering insights into the physicochemical properties of these compounds (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

  • Liao et al. (2022) conducted a study based on a 1H-pyrazole derivative of a similar compound, confirming its structure through various spectroscopic techniques and X-ray diffraction. This research provides valuable information on the molecular structure and potential applications of such compounds (Liao, Liu, Wang, & Zhou, 2022).

  • Ranger, Rondeau, and Leclerc (1997) prepared well-defined poly(2,7-fluorene) derivatives using similar compounds, highlighting their potential in the field of luminescent materials and electronics (Ranger, Rondeau, & Leclerc, 1997).

  • Kucuk and Abe (2020) investigated boron-based anion acceptors for use in fluoride shuttle batteries, using compounds structurally similar to the one . This research contributes to the understanding of the electrochemical properties of these compounds (Kucuk & Abe, 2020).

  • Wu, Chen, Chen, and Zhou (2021) synthesized and studied the vibrational properties of related compounds, providing insights into the molecular structure and potential applications in various fields (Wu, Chen, Chen, & Zhou, 2021).

Safety and Hazards

The safety data sheet (SDS) for “2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” indicates that it is classified under GHS07, with a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO3/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(16-7-8)17-10(14)15/h5-7,10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBRIOQSSWUJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744249
Record name 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1333222-12-0
Record name 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(difluoromethoxy)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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